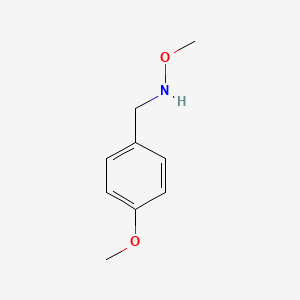

N-(4-Methoxybenzyl)-O-methylhydroxylamine

概要

説明

Synthesis Analysis

The synthesis of compounds similar to N-(4-Methoxybenzyl)-O-methylhydroxylamine has been reported. For instance, the synthesis of N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxy benzyl)oleamide involved a suitable synthetic route using DCC and DMAP as catalysts . Another study reported the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a solvent-free condensation/reduction reaction sequence .科学的研究の応用

Metabolic Profile and Toxicology

- Metabolic Pathways and Toxicokinetics : Research has focused on the metabolism of N-(4-Methoxybenzyl)-O-methylhydroxylamine derivatives in different biological systems. Studies include the analysis of metabolic pathways in human liver microsomes, rat urine, and in vitro models using human hepatocellular carcinoma cells. These investigations highlight the compound's extensive metabolism through pathways like O-dealkylation, hydroxylation, and glucuronidation. The metabolic profile is crucial for understanding drug-drug interactions and the substance's elimination routes, aiding forensic and clinical toxicology (Temporal et al., 2017).

Chemical Synthesis and Applications

- Role in Chemical Synthesis : N-(4-Methoxybenzyl)-O-methylhydroxylamine is used in the synthesis of various compounds. For example, it has been employed in the preparation of secondary amines from primary amines, indicating its utility in organic synthesis (Kurosawa et al., 2003). Additionally, it has been used in the synthesis of oligoribonucleotides, serving as a protecting group for the 2′-hydroxyl group of adenosine, demonstrating its application in nucleic acid chemistry (Takaku & Kamaike, 1982).

Pharmacological Aspects

- Receptor Interaction and Pharmacology : Studies on N-(4-Methoxybenzyl)-O-methylhydroxylamine derivatives have explored their receptor interaction profiles. These compounds, particularly their NBOMe derivatives, have shown potent interaction with serotonergic receptors, such as 5-HT2A, and have been compared with LSD for their binding affinities and functional receptor activation. This research is vital for understanding the pharmacological effects and potential therapeutic applications of these compounds (Rickli et al., 2015).

作用機序

Target of Action

Similar compounds have been shown to interact with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .

Mode of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels . Furthermore, they have been found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have been shown to influence in vivo neurogenesis, oxidative, and inflammatory pathways .

Pharmacokinetics

A similar compound, n-(4-methoxybenzyl)propan-2-amine, has been shown to have high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 and CYP2D6 inhibitor .

Result of Action

Similar compounds have been shown to have beneficial effects in preclinical alzheimer’s disease-like models by influencing in vivo neurogenesis, oxidative, and inflammatory pathways .

Action Environment

Similar compounds have been shown to adapt to the physiological environment due to their rich redox chemistry .

特性

IUPAC Name |

N-methoxy-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9-5-3-8(4-6-9)7-10-12-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLRNHMPUWSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620578 | |

| Record name | N-Methoxy-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)-O-methylhydroxylamine | |

CAS RN |

543731-16-4 | |

| Record name | N-Methoxy-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

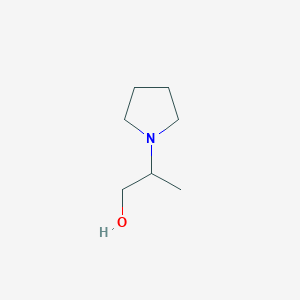

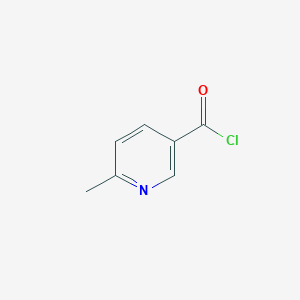

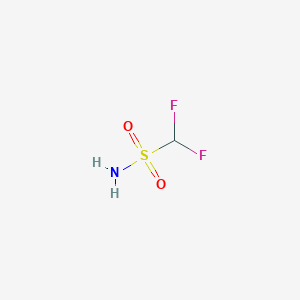

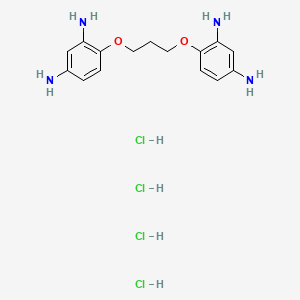

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

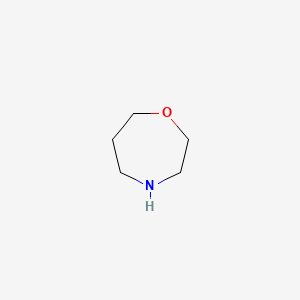

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)